N-(3-chloro-4-methylphenyl)-2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Description
N-(3-Chloro-4-methylphenyl)-2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide is a synthetic heterocyclic compound featuring a triazoloquinoxaline core linked to a substituted phenylacetamide moiety. The compound’s structure integrates a 3-chloro-4-methylphenyl group and a 4-methylphenoxy substituent, which may enhance lipophilicity and target binding compared to simpler analogs . This section provides a comparative analysis of its structural, synthetic, and functional attributes relative to related compounds.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[4-(4-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN5O3/c1-15-7-11-18(12-8-15)34-24-23-29-30(14-22(32)27-17-10-9-16(2)19(26)13-17)25(33)31(23)21-6-4-3-5-20(21)28-24/h3-13H,14H2,1-2H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSWZWMLRHYQSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC(=C(C=C5)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide (CAS Number: 1189903-43-2) is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C25H20ClN5O3, with a molecular weight of 473.9 g/mol. The compound features a chloro-substituted aromatic ring, a quinoxaline moiety, and a triazole component, which contribute to its diverse chemical reactivity and potential biological interactions .
Structural Highlights
| Component | Description |
|---|---|
| Chloro-substituted aromatic ring | Enhances lipophilicity and biological interactions |
| Quinoxaline moiety | Known for various biological activities including anticancer properties |
| Triazole component | Implicated in antifungal and antibacterial activities |
Biological Activity
Preliminary studies indicate that this compound exhibits several biological activities:
1. Anticancer Activity
Research suggests that this compound may possess anticancer properties. In vitro studies have shown cytotoxic effects against various cancer cell lines. For instance, certain derivatives of quinoxaline have been documented to inhibit cell proliferation in human cancer cells through apoptosis induction and cell cycle arrest mechanisms .
2. Antimicrobial Activity
The presence of the triazole ring suggests potential antimicrobial properties. Triazoles are commonly utilized as antifungal agents; thus, derivatives like this compound may exhibit similar activities against pathogenic fungi and bacteria .
3. Neuroprotective Effects
Emerging data indicate possible neuroprotective effects. Compounds with similar structures have demonstrated anticonvulsant activity in animal models, suggesting that this compound may also provide protective benefits in neurodegenerative conditions .
Understanding the mechanisms through which this compound exerts its biological effects is crucial for its therapeutic application:
1. Interaction with Enzymes and Receptors
The compound's diverse functional groups allow it to interact with various biological targets. Preliminary studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation or microbial survival pathways.
2. Induction of Apoptosis
Similar compounds have been shown to induce apoptosis in cancer cells through mitochondrial pathways. The structural features of this compound may facilitate such interactions leading to programmed cell death.
Case Studies
Several studies have investigated the biological activity of compounds structurally related to this compound:
Study 1: Anticancer Activity
A study evaluated the anticancer effects of quinoxaline derivatives on A549 lung adenocarcinoma cells. The results indicated significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
Study 2: Antimicrobial Properties
Research into the antimicrobial efficacy of triazole-containing compounds revealed promising results against Staphylococcus aureus and other pathogens. These findings suggest that this compound could be effective in treating infections caused by resistant strains .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of triazoloquinoxaline acetamides. Key structural analogs include:
N-(4-Chlorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide (): Differs in the phenyl substituent (4-Cl vs. 3-Cl-4-Me).
N-(3-Chlorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide (): Lacks the 4-methyl group on the phenyl ring, reducing hydrophobic interactions in target binding .
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (): Substitutes triazoloquinoxaline with a quinazolinone core. Quinazolinones generally exhibit lower metabolic stability due to susceptibility to oxidation .
Physicochemical Properties
*logP calculated using ChemDraw (ClogP).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
